molecular formula C32H48O5 B10855555 poricoic acid AM

poricoic acid AM

Cat. No.: B10855555
M. Wt: 512.7 g/mol
InChI Key: WMPHZBWMRPCPKN-XNVOKYKKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Poricoic acid AM can be synthesized through the extraction of Poria cocos. The extraction process typically involves the use of solvents such as ethanol or methanol to isolate the triterpenoid compounds. High-performance liquid chromatography (HPLC) is often employed to purify the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale cultivation of Poria cocos, followed by extraction and purification processes. The use of bioreactors and optimized growth conditions can enhance the yield of the desired compound .

Chemical Reactions Analysis

Types of Reactions

Poricoic acid AM undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Comparison with Similar Compounds

Poricoic acid AM is unique among triterpenoids due to its specific molecular structure and bioactivity. Similar compounds include:

Poricoic acid AM stands out due to its broad spectrum of pharmacological activities and its potential for therapeutic applications in various diseases.

Properties

Molecular Formula

C32H48O5

Molecular Weight

512.7 g/mol

IUPAC Name

(2R)-2-[(2R,3R,3aR,6S,7S,9bR)-2-hydroxy-6-(3-methoxy-3-oxopropyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid

InChI

InChI=1S/C32H48O5/c1-19(2)21(5)10-11-22(29(35)36)28-26(33)18-32(8)25-13-12-23(20(3)4)30(6,16-15-27(34)37-9)24(25)14-17-31(28,32)7/h13-14,19,22-23,26,28,33H,3,5,10-12,15-18H2,1-2,4,6-9H3,(H,35,36)/t22-,23+,26-,28+,30+,31-,32+/m1/s1

InChI Key

WMPHZBWMRPCPKN-XNVOKYKKSA-N

Isomeric SMILES

CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@H]([C@]3(C)CCC(=O)OC)C(=C)C)C)C)O)C(=O)O

Canonical SMILES

CC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C2=CCC(C3(C)CCC(=O)OC)C(=C)C)C)C)O)C(=O)O

Origin of Product

United States

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